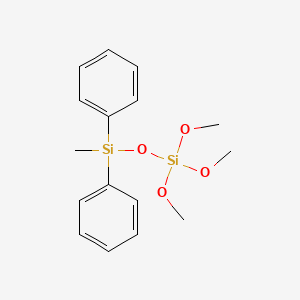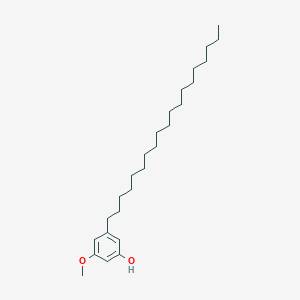
3-Methoxy-5-nonadecylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-nonadecylphenol is an organic compound with the molecular formula C26H46O2. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) at the third position and a nonadecyl chain (C19H39) at the fifth position on the benzene ring . This compound is part of the larger family of alkylphenols, which are known for their diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-nonadecylphenol typically involves the alkylation of 3-methoxyphenol with a nonadecyl halide. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5-nonadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-nonadecylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Methoxy-5-nonadecylphenol involves its interaction with cellular membranes and proteins. The long nonadecyl chain allows the molecule to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the phenolic hydroxyl group can form hydrogen bonds with protein residues, affecting enzyme activity and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenol: Lacks the long alkyl chain, making it less hydrophobic and less effective in disrupting lipid membranes.
5-Nonadecylphenol: Lacks the methoxy group, which reduces its ability to participate in hydrogen bonding and other interactions.
3-Methoxy-5-methylphenol: Has a shorter alkyl chain, resulting in different physical and chemical properties
Uniqueness
3-Methoxy-5-nonadecylphenol is unique due to its combination of a long hydrophobic alkyl chain and a reactive phenolic hydroxyl group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
126882-75-5 |
|---|---|
Molekularformel |
C26H46O2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
3-methoxy-5-nonadecylphenol |
InChI |
InChI=1S/C26H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-25(27)23-26(22-24)28-2/h21-23,27H,3-20H2,1-2H3 |
InChI-Schlüssel |
HDBBJFCAMCORCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)
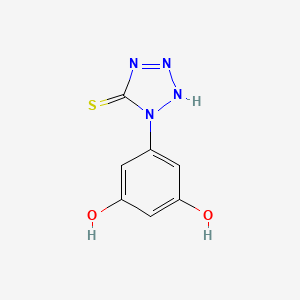
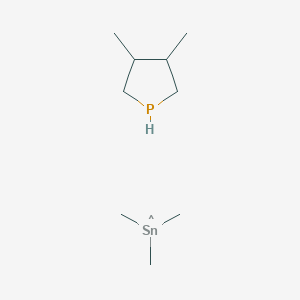



![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
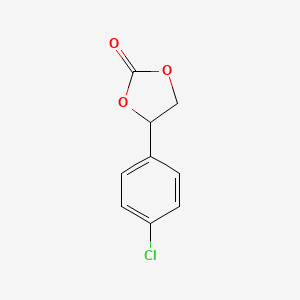
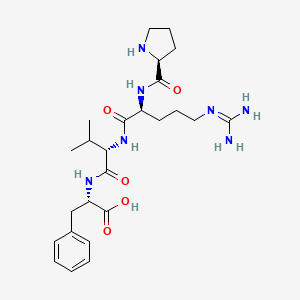
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
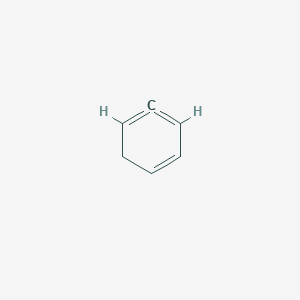
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
